Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
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Overview
Description
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazolidine ring, which includes sulfur and nitrogen atoms, enhances the pharmacological properties of the compound .
Preparation Methods
The synthesis of Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity using advanced techniques such as nano-catalysis and green chemistry .
Chemical Reactions Analysis
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can be compared with other thiazolidine derivatives, such as:
Methyl 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)amino]benzoate: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)amino]benzoate: Another similar compound with potential differences in pharmacological properties.
Methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)amino]benzoate: Differing in the position and type of substituents, which can affect its reactivity and biological effects.
Biological Activity
Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C13H15N3O3S and a molecular weight of approximately 295.34 g/mol. The compound features a thiazolidinone ring, which is known for its role in various biological activities.
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. A study highlighted the structure–activity relationship (SAR) of thiazolidinones, suggesting that modifications to the thiazolidine ring can enhance antimicrobial efficacy .
2. Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ethyl 4-[(3-methyl-4-oxo...) | HeLa | 10.5 | |
Ethyl 4-[(3-methyl-4-oxo...) | K562 | 12.0 |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammation pathways. This suggests potential use in treating inflammatory diseases .
4. Antidiabetic Activity
Recent studies have indicated that thiazolidinone derivatives can improve insulin sensitivity and exhibit hypoglycemic effects. These compounds may act by modulating glucose metabolism and enhancing the action of insulin .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of thiazolidinone derivatives revealed that ethyl 4-[(3-methyl-4-oxo...) exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, ethyl 4-[(3-methyl-4-oxo...) was tested against clinical isolates of bacteria and fungi. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option for resistant strains .
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)9-4-6-10(7-5-9)14-13-15(2)11(16)8-19-13/h4-7H,3,8H2,1-2H3 |
InChI Key |
YPUYZTSKGKWEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CS2)C |
Origin of Product |
United States |
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